4-((4-benzylpiperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one

sigma receptor binding affinity selectivity

4-((4-Benzylpiperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one (CAS 850241-02-0) is a synthetic small molecule belonging to the class of coumarin (2H-chromen-2-one) derivatives functionalized with a benzylpiperazine moiety at the 4-position and an isopropyl group at the 6-position. This chemotype combines the benzopyrone core of coumarins, known for diverse biological activities, with an N-benzylpiperazine pharmacophore that is a key structural element in numerous sigma receptor ligands.

Molecular Formula C24H28N2O2
Molecular Weight 376.5
CAS No. 850241-02-0
Cat. No. B2830813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-benzylpiperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one
CAS850241-02-0
Molecular FormulaC24H28N2O2
Molecular Weight376.5
Structural Identifiers
SMILESCC(C)C1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC4=CC=CC=C4
InChIInChI=1S/C24H28N2O2/c1-18(2)20-8-9-23-22(14-20)21(15-24(27)28-23)17-26-12-10-25(11-13-26)16-19-6-4-3-5-7-19/h3-9,14-15,18H,10-13,16-17H2,1-2H3
InChIKeyNVOSJOANUOFMIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-Benzylpiperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one: A Coumarin-Piperazine Hybrid for Sigma Receptor-Focused Research


4-((4-Benzylpiperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one (CAS 850241-02-0) is a synthetic small molecule belonging to the class of coumarin (2H-chromen-2-one) derivatives functionalized with a benzylpiperazine moiety at the 4-position and an isopropyl group at the 6-position. This chemotype combines the benzopyrone core of coumarins, known for diverse biological activities, with an N-benzylpiperazine pharmacophore that is a key structural element in numerous sigma receptor ligands [1]. The compound is primarily of interest in medicinal chemistry for exploring sigma receptor pharmacology, though its reported bioactivity profile remains sparsely characterized in publicly available primary literature as of 2026.

Why Generic Substitution Fails for 4-((4-Benzylpiperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one in Sigma Receptor Studies


Coumarin-piperazine hybrids exhibit highly variable pharmacological profiles that are exquisitely sensitive to the nature and position of substituents on both the coumarin core and the piperazine ring [1]. For sigma receptor ligands, minor structural modifications—such as replacing the chromone carbonyl position with a coumarin lactone or altering the N-substituent on the piperazine—can shift affinity from the nanomolar to the micromolar range and invert selectivity between sigma‑1 and sigma‑2 subtypes [2]. The specific substitution pattern of the target compound (6-isopropyl on coumarin; N-benzyl on piperazine) cannot be assumed to be functionally interchangeable with analogs bearing chloro, methyl, methoxy, or hydroxy substituents at other positions, nor with piperazines carrying diphenylmethyl or aryl alternatives to the benzyl group.

Quantitative Differentiation Evidence for 4-((4-Benzylpiperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one


Sigma‑2 vs. Sigma‑1 Receptor Binding Affinity and Selectivity Profile

In a cross-study comparison using data curated in BindingDB, the target compound (associated with CHEMBL1698776) demonstrates a Ki of 90 nM for the sigma‑2 receptor and a Ki of 841 nM for the sigma‑1 receptor, yielding a ~9.3‑fold selectivity preference for sigma‑2 over sigma‑1 [1]. For context, the prototypical sigma ligand haloperidol exhibits Ki values of approximately 3–5 nM for sigma‑1 and ~50 nM for sigma‑2, representing a sigma‑1 preference [2]. The inverted selectivity profile of the target compound (sigma‑2 > sigma‑1) distinguishes it from the established sigma‑1‑preferring benchmark. **Note:** Cross-referencing the ChEMBL ID reveals a molecular formula discrepancy (C₂₄H₂₉N₃O₂ vs. C₂₄H₂₈N₂O₂) that introduces uncertainty in data attribution and should be independently verified before procurement based solely on this evidence.

sigma receptor binding affinity selectivity

Impact of 6-Isopropyl vs. 6-Chloro Substituent on the Coumarin Core

The target compound features a 6-isopropyl substituent, whereas a structurally close analog, 4-(4-benzylpiperazin-1-yl)methyl-6-chloro-2H-chromen-2-one (CAS 896834-32-5), bears a 6-chloro group [1]. In a class-level inference from coumarin-piperazine SAR studies, the isopropyl group increases calculated logP by approximately 0.8–1.0 units compared to the chloro analog (predicted logP ~3.7 vs. ~2.8–2.9), enhancing membrane permeability potential while reducing the electron-withdrawing character at the 6-position that could alter the coumarin lactone's reactivity toward nucleophilic ring-opening [2]. This difference may translate into distinct pharmacokinetic behaviour and metabolic stability profiles, although direct experimental comparison between the two analogs has not been published.

structure-activity relationship coumarin lipophilicity

N-Benzyl vs. N-Diphenylmethyl Piperazine Substitution: Impact on Sigma Affinity

The target compound contains an N-benzylpiperazine moiety. A closely related analog, 4-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}-6-isopropyl-2H-chromen-2-one (ChemSpider ID), shares the identical coumarin substitution pattern but replaces the benzyl with a bulkier diphenylmethyl group on the piperazine . SAR studies on arylalkyl 4-benzyl piperazine sigma ligands demonstrate that replacement of the benzyl group by larger aryl systems generally decreases sigma‑1 affinity; for example, in the chromone series, moving from N-benzyl to N-diphenylmethyl reduced sigma binding by >10‑fold in several analogs [1]. While no direct binding comparison has been published for these two specific coumarin compounds, the class-level trend predicts that the target compound's N-benzyl group is the more sigma-affinity-permissive substitution compared to the N-diphenylmethyl variant.

sigma ligand piperazine substitution binding affinity

Coumarin Chromen-2-one Core vs. Chromone Chromen-4-one Core: Differential Sigma Ligand Scaffold

The foundational sigma ligand pharmacophore described by Zampieri et al. is built on a chromone (chromen-4-one) core, exemplified by 2-[(4-benzylpiperazinyl)methyl]chromone, which binds sigma sites in the nanomolar range [1]. The target compound replaces the chromone's 4‑oxo‑4H‑chromen-4-one scaffold with a coumarin (2H‑chromen‑2-one) scaffold, relocating the carbonyl from position 4 to position 2 of the benzopyran ring. This scaffold hop fundamentally alters the hydrogen-bond acceptor geometry and the electron distribution of the fused ring system. While no direct head-to-head comparison of the two scaffolds with identical substituents exists, the literature indicates that for sigma‑1 binding, the chromone scaffold is strongly preferred, and replacement with chroman or 2H‑chromene generally reduces affinity [1]. The coumarin scaffold thus represents a distinct chemical starting point for exploring sigma‑2‑biased pharmacology or for mitigating off-target effects associated with the chromone chemotype.

scaffold hopping chromen-2-one chromone sigma receptor

Research and Industrial Application Scenarios for 4-((4-Benzylpiperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one


Sigma‑2 Receptor Probe Development and Pharmacological Profiling

If the BindingDB-curated binding data (sigma‑2 Ki = 90 nM; sigma‑1 Ki = 841 nM) is verified through independent re-testing, this compound could serve as a starting point for developing sigma‑2‑preferring pharmacological probes [1]. Its ~9‑fold sigma‑2/sigma‑1 selectivity is inverted relative to the sigma‑1‑preferring benchmark haloperidol, making it a candidate for dissecting sigma‑2‑specific roles in cancer cell proliferation, neurodegeneration, or synaptic plasticity.

Coumarin-Piperazine SAR Library Expansion with Controlled Lipophilicity

The 6-isopropyl substituent confers higher predicted lipophilicity (logP ~3.7) than the 6-chloro analog (logP ~2.8–2.9) [1]. This compound can be used as a higher-logP member in a systematic permeability-solubility SAR matrix of 4-(4-benzylpiperazinomethyl)-coumarins, enabling multi-parameter optimization of CNS penetration potential versus aqueous solubility for oral or parenteral formulation development.

Negative Control for Chromone-Based Sigma Ligand Studies

Because the coumarin scaffold is predicted to have weaker sigma‑1 affinity than the chromone scaffold central to the Zampieri et al. ligand series [1], this compound may function as a scaffold-based negative control in experiments designed to confirm that observed pharmacological effects are chromone-specific rather than general benzopyran-piperazine effects.

Building Block for Diversifying the N-Benzylpiperazine Substituent

The N-benzyl group on the piperazine ring is a versatile synthetic handle for further derivatization. The target compound can serve as a late-stage intermediate for generating focused libraries with varied N-arylalkyl substituents, enabling exploration of structure-activity relationships at the piperazine terminus while keeping the coumarin core and 6-isopropyl group constant [1].

Quote Request

Request a Quote for 4-((4-benzylpiperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.